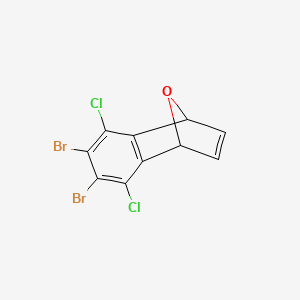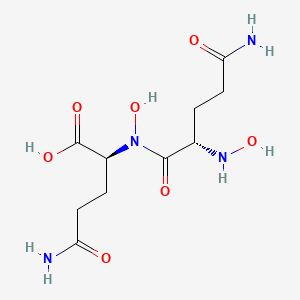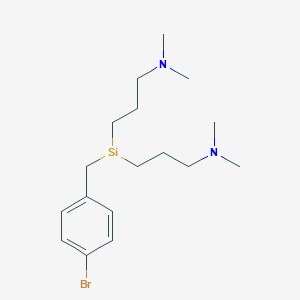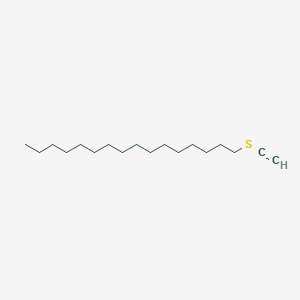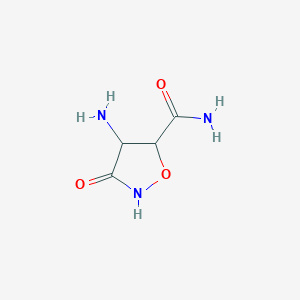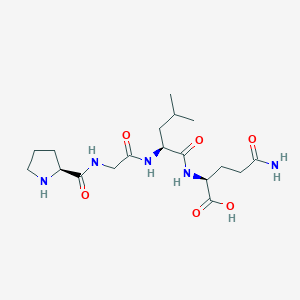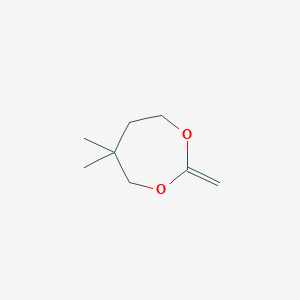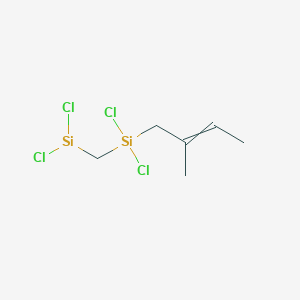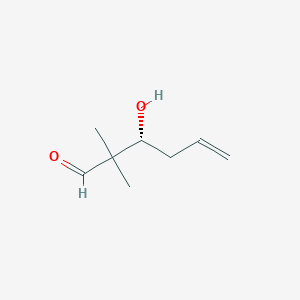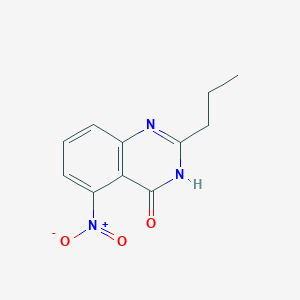
5-nitro-2-propyl-4(3H)-Quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-propyl-4(3H)-Quinazolinone is a chemical compound with a unique structure that includes a quinazolinone core substituted with a nitro group at the 5-position and a propyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-propyl-4(3H)-Quinazolinone typically involves the nitration of 2-propyl-4(3H)-Quinazolinone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as reaction monitoring, product isolation, and purification through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-propyl-4(3H)-Quinazolinone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major product is 5-amino-2-propyl-4(3H)-Quinazolinone.
Substitution: Depending on the nucleophile used, various substituted quinazolinones can be formed.
Scientific Research Applications
5-nitro-2-propyl-4(3H)-Quinazolinone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-nitro-2-propyl-4(3H)-Quinazolinone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinazolinone core can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-2-propyl-aniline
- 5-nitro-2-propyl-1H-imidazole
- 5-nitro-2-propyl-1,3-benzoxazole
Uniqueness
5-nitro-2-propyl-4(3H)-Quinazolinone is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
145980-96-7 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-nitro-2-propyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H11N3O3/c1-2-4-9-12-7-5-3-6-8(14(16)17)10(7)11(15)13-9/h3,5-6H,2,4H2,1H3,(H,12,13,15) |
InChI Key |
ZZMZPWWUUKRFHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)


